

Compound X dosage and concentration for experiments

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Compound of Interest

Compound Name: P0064

Cat. No.: B094610

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Application Notes for Compound X (Rapamycin)

Introduction

Compound X, also known as Rapamycin (and clinically as Sirolimus), is a macrolide compound first discovered as a product of the bacterium *Streptomyces hygroscopicus* from a soil sample of Easter Island (Rapa Nui).^[1] Initially identified for its antifungal properties, it was later found to possess potent immunosuppressive and anti-proliferative activities.^[1] In cellular and molecular biology, Rapamycin is a cornerstone tool for studying the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.^{[1][2][3]} Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.^[1]

Mechanism of Action

Rapamycin exerts its biological effects through a specific and high-affinity interaction with the intracellular protein FKBP12 (12-kDa FK506-binding protein).^[1] The resulting Rapamycin-FKBP12 complex then binds directly to the mTOR kinase, specifically to the mTOR Complex 1 (mTORC1).^{[1][2]} This binding is allosteric, inhibiting the activity of mTORC1.^[1]

mTORC1 is a critical cellular sensor that integrates signals from growth factors, nutrients (like amino acids), energy levels, and oxygen to control protein synthesis, lipid synthesis, and autophagy.^{[1][2]} By inhibiting mTORC1, Rapamycin effectively downregulates these anabolic processes and can induce a state of cellular quiescence or autophagy.^[4] While Rapamycin

acutely inhibits mTORC1, prolonged exposure has been shown to also inhibit the assembly and function of a second mTOR complex, mTORC2, in some cell types.[3][5]

Quantitative Data Summary

For reproducible and accurate experimental results, proper preparation and use of Compound X (Rapamycin) are critical. The following tables summarize key quantitative data for its dissolution and application in both in vitro and in vivo settings.

Table 1: Compound X (Rapamycin) Properties and Storage

Parameter	Value	Source(s)
Molecular Weight	914.17 g/mol	[6]
Recommended Solvents	DMSO, Ethanol	[6]
Solubility in DMSO	≥ 100 mg/mL (~109 mM)	[6]
Solubility in Ethanol	≥ 50 mg/mL	[6][7]
Storage of Powder	-20°C, desiccated, for up to 3 years	[6]
Storage of Stock Solution	Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.	[6][7]

Table 2: Recommended In Vitro Concentrations for Compound X (Rapamycin)

Application	Cell Line(s)	Working Concentration	Incubation Time	Source(s)
mTORC1 Inhibition (IC50)	HEK293	~0.1 nM	Not specified	[6][8]
mTORC1 Inhibition (General)	Various	Low nM range (e.g., 10-100 nM)	Varies	[6][9]
Autophagy Induction	COS7, H4	0.2 μ M (200 nM)	24 hours	[6]
Cell Viability Assay (IC50)	U87-MG, T98G	~25 μ M	72 hours	[6]
Cell Viability Assay (IC50)	Ca9-22 (oral cancer)	~15 μ M	24 hours	[10]
Cell Viability Assay (IC50)	HCT-116 (colon cancer)	1.38 nM	Not specified	[11]
Cell Viability Assay (IC50)	MCF-7 (breast cancer)	~20 nM	4 days	[12][13]
General Cell Culture	Various	10 nM - 100 nM	Varies	[9]

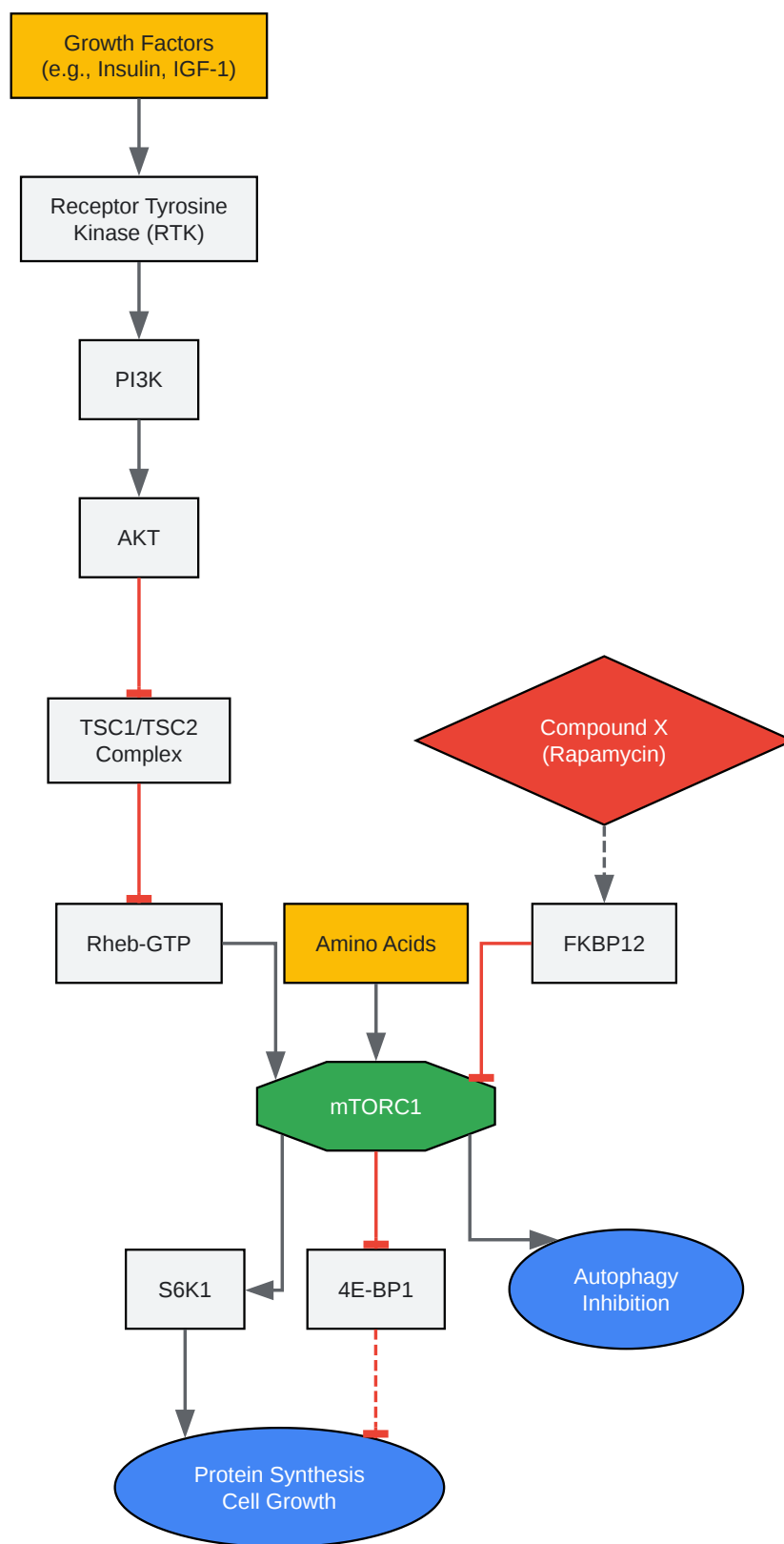
Note: The optimal concentration of Rapamycin can vary significantly between cell lines and experimental conditions. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Table 3: Recommended In Vivo Dosages for Compound X (Rapamycin) in Mouse Models

Administration Route	Dosage	Mouse Strain/Model	Outcome Measured	Source(s)
Intraperitoneal (i.p.) Injection	2 - 8 mg/kg/day	C57BL/6	Serum levels, weight	[14]
Intraperitoneal (i.p.) Injection	3 mg/kg/day (intermittent)	Tsc1GFAPCKO (TSC model)	Antiepileptogenic effects	[15]
Dietary (in food)	14 - 42 ppm (~2.24 - 7 mg/kg/day)	C57BL/6, UM-HET3	Lifespan extension, blood/tissue levels	[16] [17]
Slow-release pellets	4.17 mg/kg/day	Immunodeficient (xenograft)	Tumor growth inhibition	[18]

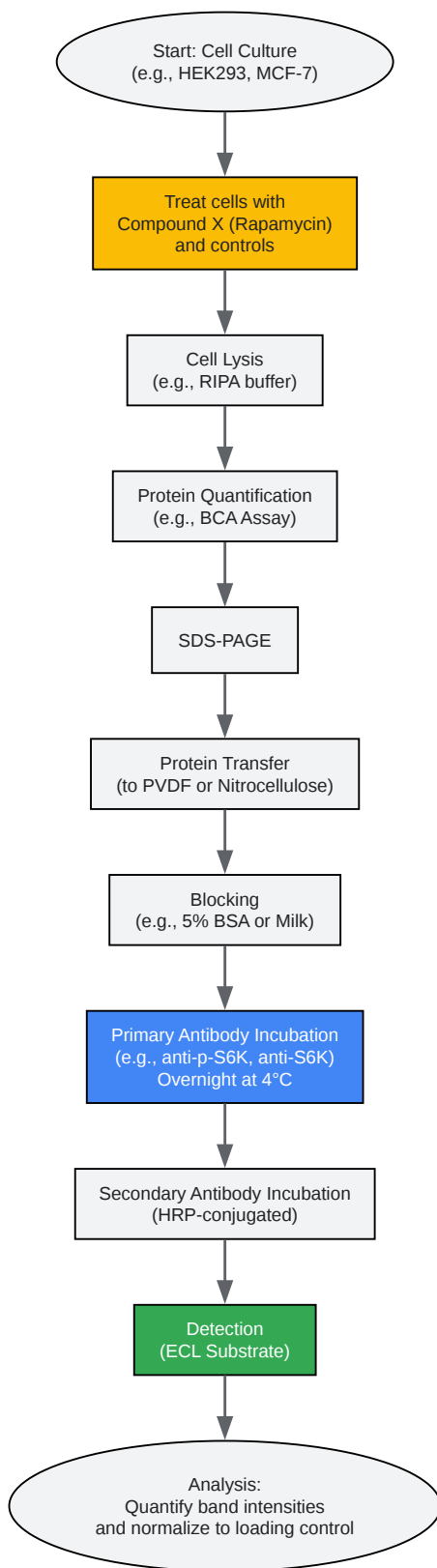
Note: "ppm" refers to mg of Rapamycin per kg of food. The conversion to mg/kg/day is an approximation and depends on the food intake of the mice.

Signaling Pathway and Workflow Diagrams



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Diagram 1: Simplified mTORC1 Signaling Pathway and Inhibition by Compound X.



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Diagram 2: General Experimental Workflow for Western Blot Analysis.

Experimental Protocols

Protocol 1: Preparation of Compound X (Rapamycin) Stock and Working Solutions

This protocol provides a step-by-step methodology for preparing Rapamycin solutions for in vitro experiments.

Materials:

- Rapamycin powder (MW: 914.17 g/mol)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Sterile, pyrogen-free pipette tips
- Vortex mixer
- Cell culture medium appropriate for your cell line

Procedure:

- Preparation of 10 mM Stock Solution in DMSO: a. Calculate the required amount of Rapamycin. To prepare 1 mL of a 10 mM stock solution, you will need 9.14 mg of Rapamycin powder.^[6] b. In a sterile microcentrifuge tube, carefully weigh the calculated amount of Rapamycin. c. Add the appropriate volume of DMSO (e.g., 1 mL for 9.14 mg of Rapamycin). d. Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.^[6] e. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.^[6]
- Preparation of Working Solution: a. Determine the final working concentration needed for your experiment based on literature or preliminary dose-response studies (refer to Table 2). b. Thaw a single aliquot of the 10 mM stock solution at room temperature. c. Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare 10 mL of medium with a final concentration of 100 nM, add 1 µL of the 10 mM stock solution to 10 mL of medium.^[6] d. Important: For very low

working concentrations (e.g., in the low nM range), it is recommended to perform an intermediate serial dilution to ensure accurate pipetting. e. Gently mix the medium containing Rapamycin before adding it to your cells. f. Always prepare a vehicle control using the same concentration of DMSO as in the highest concentration of your Rapamycin treatment group.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effect of Compound X (Rapamycin) on a cancer cell line.

Materials:

- Cancer cell line of interest
- Complete culture medium
- Rapamycin stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: a. Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium.[\[18\]](#) b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[\[18\]](#)
- Rapamycin Treatment: a. Prepare serial dilutions of Rapamycin in culture medium from the stock solution. b. Remove the old medium from the wells and add 100 μ L of the various Rapamycin dilutions. c. Include a vehicle control (medium with DMSO) and an untreated control.[\[18\]](#)

- Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[18]
- MTT Addition and Formazan Solubilization: a. After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18] Viable cells will convert the yellow MTT to purple formazan crystals. b. Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Data Acquisition and Analysis: a. Read the absorbance at 550-570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control. c. Plot the cell viability against the Rapamycin concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[10]

Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition

This protocol is for assessing the effect of Compound X (Rapamycin) on the phosphorylation status of key downstream targets of mTORC1, such as S6 Kinase (S6K).

Materials:

- Rapamycin-treated and control cell pellets
- Ice-cold RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total-S6K, anti-GAPDH)
- HRP-conjugated secondary antibodies

- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Protein Extraction: a. Lyse the cell pellets with ice-cold RIPA buffer.[\[19\]](#) b. Incubate on ice for 30 minutes, vortexing intermittently. c. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein lysate.[\[19\]](#)
- Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[\[19\]](#)
- Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[\[19\]](#) c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[\[19\]](#) Run the gel until the dye front reaches the bottom.
- Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[\[20\]](#)
- Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[\[20\]](#) b. Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[\[20\]](#)[\[21\]](#) c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[20\]](#) e. Repeat the washing step.
- Detection and Analysis: a. Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[\[20\]](#) b. Quantify the band intensities and normalize the phosphoprotein signal to the total protein signal and/or a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.[\[18\]](#)

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